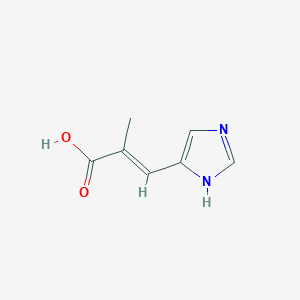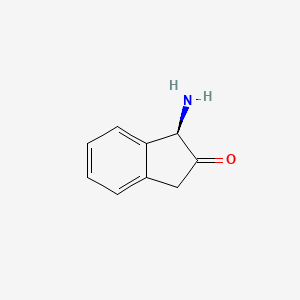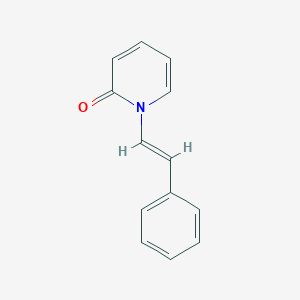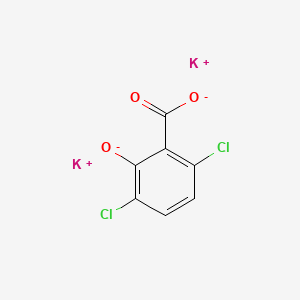
3-(1H-Imidazol-4-yl)-2-methylacrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Imidazol-4-yl)-2-methylacrylic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant structure in various natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid typically involves the cyclization of amido-nitriles. One such method includes the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction is mild enough to include various functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve oxidative condensation of ketones and amidines. For example, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones .
化学反応の分析
Types of Reactions
3-(1H-Imidazol-4-yl)-2-methylacrylic acid undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include imidazolones, amines, and substituted imidazoles, which have significant applications in pharmaceuticals and other industries .
科学的研究の応用
3-(1H-Imidazol-4-yl)-2-methylacrylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Imidazole derivatives are used in the production of dyes, agrochemicals, and catalysts.
作用機序
The mechanism of action of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Histidine: An essential amino acid with an imidazole side chain.
Histamine: A biogenic amine involved in immune responses.
Metronidazole: An antibiotic and antiprotozoal medication.
Uniqueness
What sets 3-(1H-Imidazol-4-yl)-2-methylacrylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound in the development of new drugs and industrial applications .
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
(E)-3-(1H-imidazol-5-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)2-6-3-8-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11)/b5-2+ |
InChIキー |
LNBPXCLZHOKDEU-GORDUTHDSA-N |
異性体SMILES |
C/C(=C\C1=CN=CN1)/C(=O)O |
正規SMILES |
CC(=CC1=CN=CN1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)




![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)





![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281702.png)
